molecular formula C12H22ClNO5S B2674022 Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 2377005-20-2

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2674022
CAS No.: 2377005-20-2
M. Wt: 327.82
InChI Key: MMSONMMARVAUDL-SECBINFHSA-N
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Description

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent at the 6-position of the morpholine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of sulfonamide derivatives or other functionalized molecules due to the reactivity of the chlorosulfonyl group. Its tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making it valuable in pharmaceutical and materials research .

Properties

IUPAC Name

tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSONMMARVAUDL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps One common method includes the protection of the amine group in the morpholine ring using a tert-butyloxycarbonyl (Boc) groupThe reaction conditions often involve the use of strong acids or bases to facilitate the formation and cleavage of protective groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonylmethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core (6R)-2,2-dimethylmorpholine-4-carboxylate structure but differ in substituents at the 6-position. These variations significantly influence their chemical properties, reactivity, and applications.

Tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

  • Substituent : Bromomethyl (-CH₂Br)
  • Molecular Formula: C₁₂H₂₂BrNO₃
  • Molecular Weight : 308.22 g/mol
  • CAS Number : EN300-158924
  • Key Properties : The bromomethyl group is a strong electrophile, enabling alkylation or cross-coupling reactions. Compared to the chlorosulfonyl analog, it is less reactive toward nucleophiles but more prone to radical-mediated reactions.
  • Applications : Used in Suzuki-Miyaura couplings or as an alkylating agent in drug discovery .

(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

  • Substituent: Aminomethyl (-CH₂NH₂)
  • Molecular Formula : Likely C₁₂H₂₃N₂O₃ (inferred from structural analogs)
  • Molecular Weight : ~253.33 g/mol (estimated)
  • CAS Number : 1416445-16-3
  • Key Properties : The primary amine group confers nucleophilicity, enabling conjugation with carbonyl compounds or participation in reductive amination. Unlike the chlorosulfonyl group, it is sensitive to oxidation and requires inert handling.
  • Applications : Employed in peptide synthesis or as a precursor for bioactive molecules .

Tert-butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

  • Substituent : Hydroxymethyl (-CH₂OH)
  • Molecular Formula: C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1416444-68-2
  • Key Properties : The hydroxyl group enhances solubility in polar solvents and enables esterification or oxidation reactions. It is less reactive than halogenated analogs but serves as a key intermediate for further functionalization.
  • Applications : Used in prodrug design or polymer chemistry .

Comparative Data Table

Property Chlorosulfonylmethyl (Target) Bromomethyl Aminomethyl Hydroxymethyl
Substituent -CH₂SO₂Cl -CH₂Br -CH₂NH₂ -CH₂OH
Molecular Formula Not provided in evidence C₁₂H₂₂BrNO₃ Likely C₁₂H₂₃N₂O₃ C₁₂H₂₃NO₄
Molecular Weight (g/mol) Not provided 308.22 ~253.33 (estimated) 245.32
Reactivity High (electrophilic) Moderate (alkylation) Nucleophilic Moderate (oxidation)
Key Applications Sulfonamide synthesis Cross-coupling Peptide modification Prodrug intermediates

Research Findings and Implications

  • Reactivity Trends: The chlorosulfonyl group’s electrophilicity facilitates nucleophilic aromatic substitution, making it superior for sulfonamide formation compared to bromomethyl or hydroxymethyl analogs. In contrast, the aminomethyl derivative’s nucleophilicity is exploited in bioconjugation .
  • Stability : The Boc-protected morpholine core enhances stability across all analogs, but the chlorosulfonyl group may hydrolyze under aqueous conditions, necessitating anhydrous handling.
  • Safety: Chlorosulfonyl and bromomethyl analogs require stringent safety protocols due to toxicity and reactivity, whereas hydroxymethyl and aminomethyl derivatives pose lower immediate hazards .

Biological Activity

Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a synthetic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H18ClNO4S
  • Molecular Weight : Approximately 295.81 g/mol
  • Functional Groups : The presence of a tert-butyl group, chlorosulfonylmethyl substituent, and a morpholine ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that the chlorosulfonyl group may facilitate nucleophilic attack reactions, enhancing the compound's reactivity in biological systems.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies have shown that compounds with similar morpholine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of morpholine have been linked to apoptosis induction in cancer cells, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties : Morpholine derivatives have also demonstrated antimicrobial activity. The unique substituents in this compound could enhance its efficacy against bacterial and fungal strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into similar compounds has indicated potential inhibitory effects on enzymes like acetylcholinesterase, which could be relevant for neuroprotective applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several organic synthesis methods involving the chlorosulfonation of morpholine derivatives. The following table summarizes various synthetic routes:

Synthesis Method Key Reagents Yield Notes
ChlorosulfonationChlorosulfonic acid70%Requires careful temperature control
Nucleophilic substitutionTert-butyl ester and morpholine85%High selectivity for desired product
Coupling reactionsVarious amines and acids60-80%Potential for multiple product formations

Case Studies

  • Case Study on Anticancer Activity : A study published in Anti-Cancer Agents in Medicinal Chemistry explored the effects of morpholine derivatives on breast cancer cell lines. Results indicated that compounds with similar structures led to significant reductions in cell viability, suggesting potential for further investigation into this compound.
  • Antimicrobial Testing : Research conducted by a pharmaceutical company tested various morpholine derivatives against Staphylococcus aureus and Escherichia coli. Some derivatives showed promising antibacterial activity, warranting further exploration of this compound in this context.

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